1-(Cyclopropanesulfonyl)-4-[(4-methoxyphenyl)methyl]piperazine
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Overview
Description
1-(Cyclopropanesulfonyl)-4-[(4-methoxyphenyl)methyl]piperazine is a complex organic compound that belongs to the piperazine family Piperazines are known for their diverse pharmacological properties and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(Cyclopropanesulfonyl)-4-[(4-methoxyphenyl)methyl]piperazine involves several steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Ring opening of aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.
Industrial production methods often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity.
Chemical Reactions Analysis
1-(Cyclopropanesulfonyl)-4-[(4-methoxyphenyl)methyl]piperazine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or methoxy groups can be replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to optimize the reaction rates and yields.
Scientific Research Applications
1-(Cyclopropanesulfonyl)-4-[(4-methoxyphenyl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Cyclopropanesulfonyl)-4-[(4-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways:
GABA Receptor Agonist: The compound binds to GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain cells.
Apoptosis Induction: In cancer cells, the compound induces apoptosis through the intrinsic mitochondrial signaling pathway, involving proteins like caspase-3 and Bax.
Comparison with Similar Compounds
1-(Cyclopropanesulfonyl)-4-[(4-methoxyphenyl)methyl]piperazine can be compared with other piperazine derivatives:
1-(4-Methoxyphenyl)piperazine: This compound is similar but lacks the cyclopropylsulfonyl group, making it less complex.
1-(2-Methoxyphenyl)piperazine: This derivative has a methoxy group in a different position, affecting its chemical properties and biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological effects.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-[(4-methoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-20-14-4-2-13(3-5-14)12-16-8-10-17(11-9-16)21(18,19)15-6-7-15/h2-5,15H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPHSGOJVXFBPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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